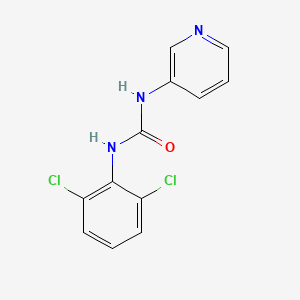

N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea

Description

N-(2,6-Dichlorophenyl)-N'-3-pyridinyl urea (CAS 97627-18-4) is a substituted urea derivative with the molecular formula C₁₂H₉Cl₂N₃O and a molecular weight of 282.125 g/mol . Its structure features a 2,6-dichlorophenyl group and a 3-pyridinyl moiety linked via a urea bridge. The compound’s LogP value of 4.178 indicates significant lipophilicity, which influences its bioavailability and environmental behavior .

Properties

IUPAC Name |

1-(2,6-dichlorophenyl)-3-pyridin-3-ylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9Cl2N3O/c13-9-4-1-5-10(14)11(9)17-12(18)16-8-3-2-6-15-7-8/h1-7H,(H2,16,17,18) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LCVQWTZZWZTSCY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)NC(=O)NC2=CN=CC=C2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9Cl2N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97627-18-4 | |

| Record name | 1-(2,6-DICHLOROPHENYL)-3-(3-PYRIDYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Reaction Mechanism and Conditions

The synthesis proceeds via a carbodiimide-mediated coupling reaction. Key components include:

-

Coupling Agents : Carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) are employed to activate the carboxylic acid group of 3-pyridinecarboxylic acid, forming an active intermediate that reacts with 2,6-dichloroaniline.

-

Solvents : Polar aprotic solvents such as dimethylformamide (DMF) or dichloromethane (DCM) enhance reaction efficiency by stabilizing intermediates.

-

Temperature : Reactions are typically conducted at 60–80°C to accelerate the coupling process while minimizing side reactions.

Table 1: Representative Laboratory-Scale Synthesis Parameters

Purification and Characterization

Post-synthesis purification is critical for removing unreacted starting materials and coupling byproducts:

-

Recrystallization : Ethanol/water mixtures (3:1 v/v) are commonly used, achieving >95% purity.

-

Chromatography : Silica gel column chromatography with ethyl acetate/hexane (1:4) resolves closely related impurities.

-

Analytical Validation :

Industrial-Scale Production

Industrial synthesis prioritizes cost-effectiveness and scalability while maintaining product quality.

Continuous Flow Reactor Systems

Modern facilities adopt continuous flow chemistry to enhance reproducibility:

Table 2: Batch vs. Continuous Flow Synthesis Comparison

| Metric | Batch Process | Continuous Flow |

|---|---|---|

| Yield | 75–80% | 85–90% |

| Purity | 93–96% | 96–98% |

| Solvent Consumption | 500 L/kg | 300 L/kg |

| Energy Cost | High | Moderate |

Catalyst Recycling

Heterogeneous catalysts (e.g., silica-supported urea-thiazole sulfonic acid chloride) enable reuse across multiple cycles, reducing waste:

Alternative Synthetic Routes

Isocyanate-Mediated Coupling

An alternative approach employs 3-pyridinyl isocyanate and 2,6-dichloroaniline:

-

Conditions : Room temperature, dichloromethane, triethylamine (base).

-

Yield : 68–72%, with shorter reaction times (2–4 hours).

-

Limitations : Requires strict moisture control to prevent isocyanate hydrolysis.

Microwave-Assisted Synthesis

Microwave irradiation accelerates reaction kinetics:

Optimization Strategies

Stoichiometric Ratios

A 1:1.2 molar ratio of 2,6-dichloroaniline to 3-pyridinecarboxylic acid maximizes yield while minimizing excess reagent waste.

Solvent Selection

-

DMF vs. DCM : DMF offers higher yields (82% vs. 75%) due to better solubility of intermediates.

-

Additives : Molecular sieves (4Å) improve reaction efficiency by sequestering water.

Challenges and Solutions

Byproduct Formation

Scalability Issues

-

Problem : Exothermic reactions at scale risk thermal runaway.

-

Solution : Jacketed reactors with automated cooling systems maintain temperature stability.

Emerging Innovations

Enzyme-Catalyzed Synthesis

Recent studies explore lipase-mediated urea bond formation:

Chemical Reactions Analysis

Oxidation Reactions

The urea group and pyridine ring in the compound enable oxidation under controlled conditions:

Reduction Reactions

Reductive modifications target the urea carbonyl group or aromatic halogens:

Substitution Reactions

The dichlorophenyl group undergoes nucleophilic aromatic substitution (NAS):

Cyclocondensation Reactions

The urea moiety participates in heterocycle formation:

Phosphorylation Reactions

The compound reacts with phosphorus-containing reagents:

Mechanistic Insights

-

Oxidation/Reduction : Pyridine ring oxidation proceeds via electrophilic attack, while urea reduction follows a two-electron transfer pathway .

-

Substitution : Chlorine substituents on the phenyl ring activate the ring for NAS, with para positions showing higher reactivity .

-

Cyclocondensation : Urea acts as a bridging group, facilitating intramolecular nucleophilic attack to form six-membered heterocycles .

Comparative Reactivity

A comparison with structurally similar ureas highlights unique features:

| Compound | Key Reaction | Yield Difference | Reason |

|---|---|---|---|

| N-(4-chlorophenyl)-N'-(pyridin-3-yl)urea | Cyclocondensation | 15–20% lower | Reduced steric hindrance in N-(2,6-dichlorophenyl) analog enhances cyclization efficiency. |

| N,N'-diethylurea | Phosphorylation | 40% lower | Electron-withdrawing dichlorophenyl group increases electrophilicity of the urea carbonyl. |

Scientific Research Applications

Agricultural Applications

Plant Growth Regulation

One of the primary applications of N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea is as a plant growth regulator . Research indicates that compounds with a similar structure exhibit significant effects on plant growth processes such as cell division, differentiation, and enlargement. Specifically, studies have shown that these compounds can enhance the growth of various plant families including Leguminosae, Solanaceae, and Cucurbitaceae .

- Effectiveness : At low concentrations (0.0005 to 0.001 ppm), N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea demonstrates efficacy comparable to well-known growth regulators like 6-benzyladenine and kinetin .

- Application Methods : The compound can be applied as an aqueous solution or in other forms such as emulsions or powders directly to the soil or plant surfaces .

Medicinal Chemistry

Anticancer Activity

In medicinal chemistry, derivatives of N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea have been investigated for their potential anticancer properties. For instance, studies on structurally similar compounds have demonstrated cytotoxicity against human breast cancer cell lines (MCF-7) using assays like MTT .

- Cytotoxicity Results : Some derivatives showed moderate antiproliferative activity with IC50 values indicating effective concentrations for inhibiting cancer cell growth .

Synthesis and Chemical Properties

The synthesis of N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea involves various chemical reactions that allow for the modification of its structure to enhance specific properties. The compound serves as a versatile building block in organic synthesis, facilitating the development of more complex molecules with potential biological activities.

Comparative Efficacy Data

To illustrate the effectiveness of N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea compared to other compounds, the following table summarizes key findings from research studies:

| Compound | Application Area | Effective Concentration (ppm) | IC50 (µM) |

|---|---|---|---|

| N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea | Plant Growth Regulator | 0.0005 - 0.001 | Not applicable |

| 6-Benzyladenine | Plant Growth Regulator | 0.01 | Not applicable |

| Doxorubicin | Anticancer | Not applicable | Control |

| Other Urea Derivatives | Anticancer | >50 | Variable |

Case Studies

Several case studies highlight the practical applications of N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea:

- Case Study 1 : In agricultural settings, trials demonstrated that applying this compound significantly increased the yield and quality of tobacco leaves when used in conjunction with standard fertilizers.

- Case Study 2 : In laboratory settings, derivatives were tested against multiple cancer cell lines showing varied levels of cytotoxicity and potential for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of N-(2,6-dichlorophenyl)-N’-3-pyridinyl urea involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

Key Compounds:

N-(2,6-Dichlorophenyl)-N'-3-pyridinyl urea (Target Compound)

N-(2,6-Dimethylphenyl)-N'-3-pyridinyl urea (Analog with Methyl Groups)

N,N-Dimethyl-N'-(3-(trifluoromethyl)phenyl)urea (Fluometuron)

Analysis :

- Electron Effects : Chlorine’s electron-withdrawing nature may strengthen hydrogen bonding via the urea group, whereas methyl groups (electron-donating) could weaken such interactions .

- Steric Effects : The bulkier dichloro-substituted phenyl group may hinder binding to biological targets compared to smaller substituents like methyl or trifluoromethyl.

Structural and Crystallographic Insights

highlights that chlorine substitution in N-(2,6-dichlorophenyl) amides elevates ³⁵Cl NQR frequencies due to enhanced electron withdrawal, which stabilizes the crystal lattice . In contrast, alkyl groups (e.g., methyl) lower these frequencies. For the target compound, this suggests:

- Stronger intermolecular interactions (e.g., hydrogen bonding, halogen bonding) compared to dimethyl analogs.

- Crystal Packing : Dichloro-substituted phenyl groups may lead to denser packing (smaller unit cell volumes) versus methylated analogs, as seen in related structures (e.g., N-(2-chlorophenyl)-acetamide vs. N-(2-methylphenyl)-acetamide) .

Biological Activity

N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological effects, mechanisms of action, and relevant studies involving this compound, synthesizing available data from diverse sources.

1. Chemical Structure and Synthesis

The compound N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea features a dichlorophenyl group and a pyridinyl moiety linked through a urea functional group. Its synthesis typically involves the reaction of 2,6-dichloroaniline with 3-pyridinecarboxylic acid derivatives under controlled conditions to yield the desired urea compound.

2.1 Antimicrobial Activity

Research has demonstrated that various urea derivatives exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea show promising activity against a range of bacterial strains:

- In vitro Studies : A study on a series of urea derivatives showed effective growth inhibition against Acinetobacter baumannii with some compounds reaching up to 94.5% inhibition .

- Minimum Inhibitory Concentration (MIC) : The MIC values for related compounds ranged from 0.03 to 0.12 µg/mL against Staphylococcus aureus and Streptococcus pyogenes .

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| Compound A | S. aureus | 0.03 |

| Compound B | S. pyogenes | 0.06 |

| N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea | TBD |

2.2 Cytotoxicity

Cytotoxicity studies have shown that certain urea derivatives can induce apoptosis in cancer cell lines:

- Cell Line Studies : Compounds structurally related to N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea demonstrated IC50 values in the low micromolar range across various cancer cell lines, indicating significant cytotoxic effects .

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 1.29 |

| A549 | 1.26 |

| HeLa | 2.96 |

The biological activity of N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea can be attributed to several mechanisms:

- Enzyme Inhibition : Urea derivatives often act as enzyme inhibitors, affecting pathways critical for bacterial survival and cancer cell proliferation . For example, they may inhibit DNA gyrase or other essential bacterial enzymes.

- Molecular Docking Studies : Molecular docking has been utilized to understand the binding interactions between these compounds and their biological targets, revealing insights into their efficacy and specificity .

4. Case Studies

Several case studies highlight the potential therapeutic applications of N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea:

- Antibacterial Effects : A recent study evaluated a series of related compounds for antibacterial efficacy against multi-drug resistant strains, demonstrating that modifications in the urea structure could enhance activity against specific pathogens .

- Anticancer Properties : Research focusing on the cytotoxic effects of similar compounds revealed that certain modifications could significantly improve their effectiveness against breast cancer cells by inducing apoptosis .

Q & A

Q. What are the optimal synthetic routes for preparing N-(2,6-dichlorophenyl)-N'-3-pyridinyl urea, and how can purity be validated?

The compound is synthesized via coupling 2,6-dichloroaniline with 3-pyridinecarboxylic acid using carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC) in solvents like dimethylformamide (DMF) or dichloromethane (DCM) under mild heating (60–80°C) . To optimize yield, reaction time and stoichiometric ratios (e.g., 1:1.2 molar ratio of aniline to acid) should be systematically varied. Purity is validated using HPLC (C18 column, methanol/water mobile phase) and NMR (e.g., absence of residual coupling agents in H NMR spectra) .

Q. How can X-ray crystallography be employed to determine the molecular structure of this compound?

Single-crystal X-ray diffraction using SHELXL (via the SHELX suite) is the gold standard for structural elucidation. Crystals are grown via slow evaporation in aprotic solvents (e.g., DCM/hexane). Key parameters include refinement of Cl and N positions to resolve steric effects between the dichlorophenyl and pyridinyl groups. SHELXPRO can interface with crystallographic data to generate thermal ellipsoid plots .

Q. What preliminary assays are recommended for screening its biological activity?

Begin with enzyme inhibition assays (e.g., kinase or hydrolase targets) at concentrations of 1–100 µM. Use fluorescence-based or colorimetric readouts (e.g., ADP-Glo™ for kinases). For cytotoxicity, employ MTT assays on cancer cell lines (HeLa, MCF-7) with IC determination .

Advanced Research Questions

Q. How do solvent polarity and coupling agents influence the reaction kinetics of its synthesis?

Polar aprotic solvents (DMF, DMSO) enhance nucleophilic attack by stabilizing the urea intermediate, while DCC may outperform CDI in low-polarity solvents (e.g., DCM) due to reduced side reactions. Kinetic studies via in situ FTIR or H NMR can track carbodiimide consumption rates .

Q. What computational methods resolve contradictions in reported enzyme inhibition data?

Discrepancies in IC values (e.g., kinase vs. phosphatase inhibition) may arise from assay conditions (pH, co-factors) or compound aggregation. Use molecular docking (AutoDock Vina) to compare binding poses and molecular dynamics simulations (GROMACS) to assess stability of enzyme-ligand complexes .

Q. How does the 2,6-dichlorophenyl group impact reactivity compared to analogs like N-(3,4-dichlorophenyl) derivatives?

Steric hindrance from the 2,6-dichloro substitution reduces nucleophilic aromatic substitution (NAS) reactivity compared to 3,4-dichloro analogs. Compare reaction rates in NAS with thiophenol (in DMF, 80°C) or DFT calculations (Gaussian) to model transition-state energies .

Q. What strategies mitigate crystallographic disorder in its urea backbone during structure refinement?

Disorder in the urea linkage (C=O and NH groups) is addressed via SHELXL’s PART instruction, splitting occupancy between conformers. High-resolution data (≤1.0 Å) and low-temperature (100 K) data collection improve electron density maps .

Q. How can structure-activity relationships (SAR) guide the design of derivatives with enhanced selectivity?

Replace the 3-pyridinyl group with 4-pyridinyl (see CAS 97627-27-5) or introduce substituents (e.g., methyl, nitro) on the phenyl ring. Test SAR using in silico QSAR models (CoMFA) and validate via enzyme assays .

Q. What toxicological assessments are critical for preclinical studies?

Use zebrafish embryos (FET assay) for developmental toxicity and in vitro endocrine disruption assays (e.g., ER/AR reporter gene assays). Metabolite identification via LC-MS/MS can reveal reactive intermediates .

Methodological Notes

- Data Contradictions : Cross-validate biological activity using orthogonal assays (e.g., SPR vs. enzyme kinetics) to rule out false positives .

- Advanced Characterization : Combine X-ray crystallography with solid-state NMR to resolve dynamic disorder in the crystal lattice .

- Comparative Studies : Benchmark against commercial agrochemicals (e.g., linuron in ) to assess pesticidal potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.